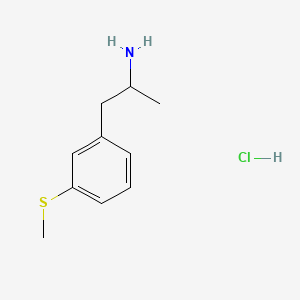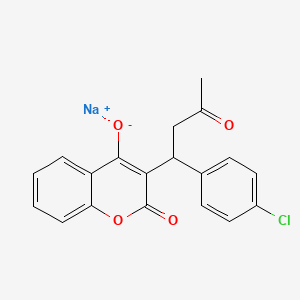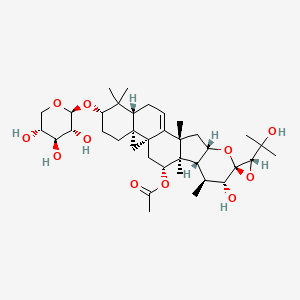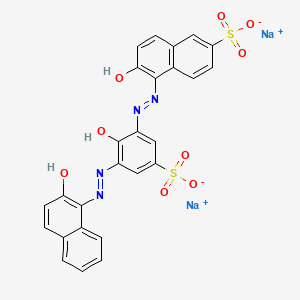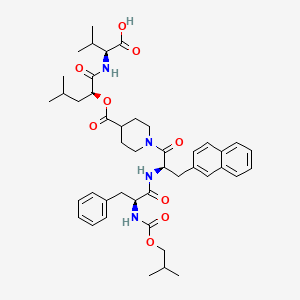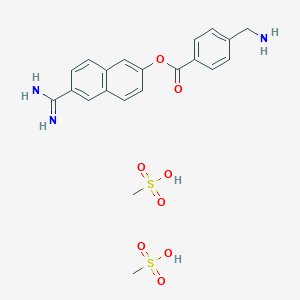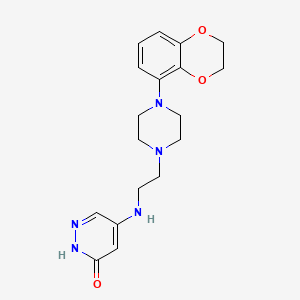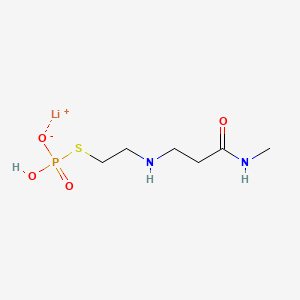
Sodium 6-chloro-5-nitrotoluene-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-chloro-5-nitrotoluene-3-sulfonate is a chemical compound with the molecular formula C7H5ClNNaO5S and a molecular weight of 273.63 g/mol . It is known for its white or slightly yellow crystalline powder form, which is moderately soluble in water and slightly soluble in alcohol . This compound is primarily used as a reagent for the determination of potassium .
Métodos De Preparación
The synthesis of Sodium 6-chloro-5-nitrotoluene-3-sulfonate involves several steps. One common method includes the nitration of 6-chlorotoluene-3-sulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Sodium 6-chloro-5-nitrotoluene-3-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 6-chloro-5-aminotoluene-3-sulfonate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 6-chloro-5-nitrotoluene-3-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various analytical techniques for the determination of potassium.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Sodium 6-chloro-5-nitrotoluene-3-sulfonate involves its interaction with specific molecular targets. For instance, in analytical chemistry, it reacts with potassium ions to form a detectable complex, allowing for the quantification of potassium . The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Sodium 6-chloro-5-nitrotoluene-3-sulfonate can be compared with other similar compounds, such as:
- Sodium 4-chloro-3-nitrotoluene-2-sulfonate
- Sodium 5-chloro-4-nitrotoluene-2-sulfonate
These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique arrangement of the chlorine and nitro groups in this compound contributes to its specific chemical properties and reactivity .
Propiedades
Número CAS |
535-48-8 |
|---|---|
Fórmula molecular |
C7H5ClNNaO5S |
Peso molecular |
273.63 g/mol |
Nombre IUPAC |
sodium;4-chloro-3-methyl-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H6ClNO5S.Na/c1-4-2-5(15(12,13)14)3-6(7(4)8)9(10)11;/h2-3H,1H3,(H,12,13,14);/q;+1/p-1 |
Clave InChI |
WUQOYVBOBYHOCT-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




